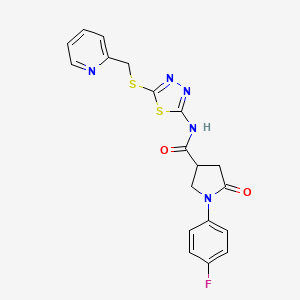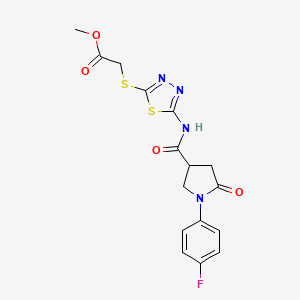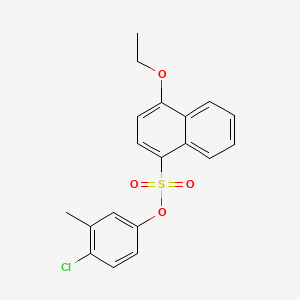
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate
Vue d'ensemble
Description
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate, also known as CES, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a fluorescent probe and in the development of new drugs. In
Applications De Recherche Scientifique
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate has been studied for its potential use as a fluorescent probe, particularly in the detection of metal ions. It has also shown promise in the development of new drugs, particularly in the treatment of cancer and other diseases. Additionally, this compound has been used as a tool to study protein-protein interactions, as it can bind to specific sites on proteins and induce conformational changes.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate involves its ability to bind to specific sites on proteins and induce conformational changes. This can lead to changes in protein function and activity, which can be useful in the development of new drugs and in the study of protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in protein function and activity, which can have biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which can have implications for the treatment of diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate in lab experiments is its efficiency and reproducibility in synthesis. Additionally, its ability to bind to specific sites on proteins makes it a useful tool for studying protein-protein interactions. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate. One area of interest is in the development of new drugs, particularly in the treatment of cancer and other diseases. Additionally, further studies on the mechanism of action and biochemical and physiological effects of this compound could lead to new insights into protein function and activity. Finally, there is potential for this compound to be used in the development of new fluorescent probes for the detection of metal ions and other molecules.
In conclusion, this compound is a promising compound for scientific research, with potential applications in the development of new drugs and in the study of protein-protein interactions. While there are limitations to its use, its efficiency in synthesis and ability to induce conformational changes in proteins make it a valuable tool for researchers. Further research on this compound could lead to new insights into protein function and activity, as well as the development of new drugs and fluorescent probes.
Propriétés
IUPAC Name |
(4-chloro-3-methylphenyl) 4-ethoxynaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4S/c1-3-23-18-10-11-19(16-7-5-4-6-15(16)18)25(21,22)24-14-8-9-17(20)13(2)12-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTDHUKQWFGXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC(=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



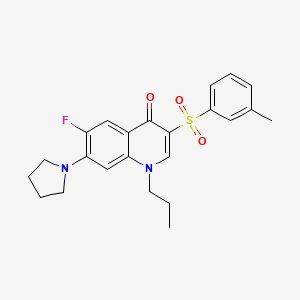


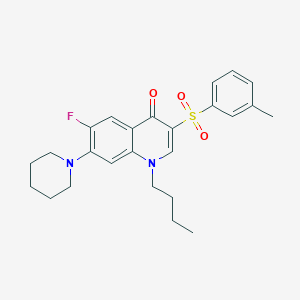
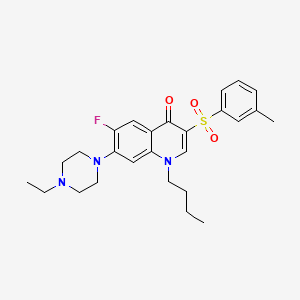
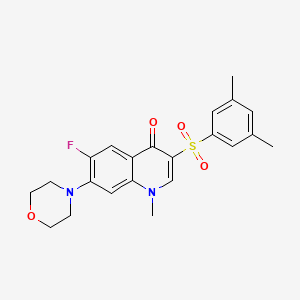
![ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3409654.png)
![4-cyano-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B3409662.png)
![2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3409667.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3409671.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3409686.png)
![ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3409690.png)
